molecular formula C23H26ClN3O B6019525 [3-[(3-Chlorophenyl)methyl]-1-[(3-pyrazol-1-ylphenyl)methyl]piperidin-3-yl]methanol

[3-[(3-Chlorophenyl)methyl]-1-[(3-pyrazol-1-ylphenyl)methyl]piperidin-3-yl]methanol

Cat. No.: B6019525
M. Wt: 395.9 g/mol
InChI Key: OHJLPIPLVVOWAB-UHFFFAOYSA-N
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Description

[3-[(3-Chlorophenyl)methyl]-1-[(3-pyrazol-1-ylphenyl)methyl]piperidin-3-yl]methanol is a complex organic compound that features a piperidine ring substituted with a chlorophenyl and a pyrazolylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[(3-Chlorophenyl)methyl]-1-[(3-pyrazol-1-ylphenyl)methyl]piperidin-3-yl]methanol typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is synthesized through cyclization reactions.

    Substitution with Chlorophenyl and Pyrazolylphenyl Groups: The piperidine ring is then functionalized with chlorophenyl and pyrazolylphenyl groups through nucleophilic substitution reactions.

    Introduction of the Methanol Group: Finally, the methanol group is introduced via reduction reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, forming aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the methanol group to a methyl group.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Methyl derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, [3-[(3-Chlorophenyl)methyl]-1-[(3-pyrazol-1-ylphenyl)methyl]piperidin-3-yl]methanol is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

The compound is investigated for its potential therapeutic properties, including its ability to act as a ligand for specific receptors or enzymes. It may have applications in the development of new drugs for treating various diseases.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, contributing to the development of new products with enhanced properties.

Mechanism of Action

The mechanism of action of [3-[(3-Chlorophenyl)methyl]-1-[(3-pyrazol-1-ylphenyl)methyl]piperidin-3-yl]methanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    [3-[(3-Chlorophenyl)methyl]-1-[(3-pyrazol-1-ylphenyl)methyl]piperidin-3-yl]methanol: This compound is unique due to its specific substitution pattern and functional groups.

    [3-[(3-Chlorophenyl)methyl]-1-[(3-pyrazol-1-ylphenyl)methyl]piperidin-3-yl]ethanol: Similar structure but with an ethanol group instead of methanol.

    [3-[(3-Chlorophenyl)methyl]-1-[(3-pyrazol-1-ylphenyl)methyl]piperidin-3-yl]acetone: Contains an acetone group, leading to different chemical properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[3-[(3-chlorophenyl)methyl]-1-[(3-pyrazol-1-ylphenyl)methyl]piperidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN3O/c24-21-7-1-5-19(13-21)15-23(18-28)9-3-11-26(17-23)16-20-6-2-8-22(14-20)27-12-4-10-25-27/h1-2,4-8,10,12-14,28H,3,9,11,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHJLPIPLVVOWAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC(=CC=C2)N3C=CC=N3)(CC4=CC(=CC=C4)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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